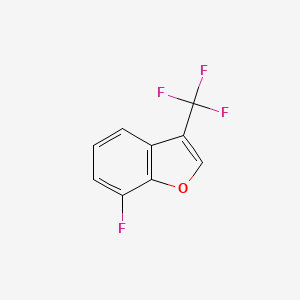

7-Fluoro-3-(trifluoromethyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIIKIJCPPDDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 3 Trifluoromethyl Benzofuran and Analogues

General Synthetic Strategies for Benzofuran (B130515) Ring Systems

The construction of the benzofuran ring system is a well-established area of heterocyclic chemistry, with a multitude of synthetic strategies developed over the years. These methods can be broadly categorized into classical and modern catalytic approaches, with an increasing emphasis on efficiency, selectivity, and sustainability.

Metal-Catalyzed Cyclization and Cross-Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering mild and efficient routes to a diverse array of substituted derivatives. Palladium, copper, gold, rhodium, and iron catalysts are among the most extensively utilized metals in these transformations.

Palladium-catalyzed reactions are particularly prominent, with the Sonogashira cross-coupling reaction followed by intramolecular cyclization being a cornerstone strategy. researchgate.net This typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an annulation step to form the furan (B31954) ring. Another powerful palladium-catalyzed method is the intramolecular Heck reaction. acs.org

Copper-catalyzed methods often involve the coupling of o-halophenols with various partners. For instance, the coupling of o-iodophenols with terminal alkynes, often in the presence of a palladium co-catalyst, proceeds through a copper acetylide intermediate. researchgate.net Copper catalysts are also effective in domino reactions, such as the coupling of salicylaldehydes, amines, and calcium carbide to generate amino-substituted benzofurans in a one-pot fashion. acs.org

Gold, rhodium, and iron catalysts have also found application in benzofuran synthesis. Gold catalysts, for example, can facilitate the cyclization of o-alkynylphenols. rsc.org Rhodium catalysts have been employed in the arylation and subsequent cyclization of propargyl alcohols with arylboronic acids. acs.org Iron-catalyzed ring-closing reactions of alkynyl benzenes provide another route to substituted benzofurans. acs.org

A summary of various metal-catalyzed approaches is presented in the table below.

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | researchgate.net |

| Palladium | Intramolecular Heck Reaction | Substituted Alkenes | acs.org |

| Copper | Coupling/Cyclization | o-Halophenols, Terminal Alkynes | researchgate.net |

| Gold | Cycloisomerization | o-Alkynylphenols | rsc.org |

| Rhodium | Arylation/Cyclization | Propargyl Alcohols, Arylboronic Acids | acs.org |

| Iron | Ring-Closing Reaction | Alkynyl Benzenes | acs.org |

Unconventional and Green Chemistry Methodologies in Heterocyclic Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. In the context of benzofuran synthesis, this has led to the exploration of unconventional and green chemistry approaches. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. oregonstate.edu This technique has been successfully applied to various heterocyclic syntheses, reducing energy consumption and the use of hazardous solvents. nih.gov

The use of green solvents , such as water, ethanol, ionic liquids, and deep eutectic solvents, is another key aspect of green chemistry. researchgate.netntu.edu.sg These solvents are less toxic and more biodegradable than traditional organic solvents, minimizing the environmental impact of chemical processes.

Catalyst-free reactions and the use of biodegradable catalysts are also gaining traction. ntu.edu.sgprinceton.edu For instance, reactions can sometimes be promoted by simple organic molecules or even natural products like lemon juice under concentrated solar radiation. princeton.edu The principles of green chemistry, such as atom economy and waste prevention, are central to these modern synthetic strategies. princeton.edu

| Green Chemistry Approach | Description | Advantages | References |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, reduced side products. | oregonstate.edu, nih.gov |

| Green Solvents | Replacement of hazardous organic solvents with alternatives like water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. | researchgate.net, ntu.edu.sg |

| Catalyst-Free Reactions | Reactions that proceed without the need for a catalyst. | Simplified procedures, reduced cost and waste. | ntu.edu.sg |

| Biodegradable Catalysts | Use of catalysts derived from renewable resources that are environmentally benign. | Sustainability and reduced environmental persistence. | princeton.edu |

Specific Approaches for Introducing Fluorine at the 7-Position of Benzofuran

The regioselective introduction of a fluorine atom at the 7-position of the benzofuran nucleus presents a synthetic challenge. Direct fluorination of the pre-formed benzofuran ring often leads to a mixture of isomers. Therefore, strategies involving the construction of the benzofuran ring from a pre-fluorinated precursor are generally more effective.

A common and effective strategy is to start with a phenol (B47542) that already contains a fluorine atom at the desired position. For the synthesis of 7-fluorobenzofuran, this would involve using a 2-substituted-6-fluorophenol as the starting material. The benzofuran ring can then be constructed using one of the general methods described in section 2.1. For example, a 2-alkynyl-6-fluorophenol could undergo a cyclization reaction to yield the target 7-fluorobenzofuran.

Another potential route is the direct deoxyfluorination of a corresponding 7-hydroxybenzofuran. While challenging, recent advances in deoxyfluorination reagents offer possibilities for such transformations.

Precise Synthesis of the 3-Trifluoromethyl Group within the Benzofuran Core

The introduction of a trifluoromethyl group, a key pharmacophore, into the 3-position of the benzofuran ring requires specific and regioselective methodologies. Several approaches have been developed that utilize specialized trifluoromethylating reagents and strategic reaction designs.

Utilization of Trifluoromethylating Reagents and Precursors

A variety of reagents have been developed for the introduction of the trifluoromethyl group. These can be broadly classified as nucleophilic, electrophilic, and radical trifluoromethylating agents.

Copper-based trifluoromethylating reagents have proven particularly effective. For instance, a domino cyclization/trifluoromethylation of 2-alkynylphenols can be achieved using a [CuCF3] reagent, with the trifluoromethyl source being the inexpensive industrial byproduct fluoroform (CF3H). researchgate.net This one-step method provides direct access to 3-(trifluoromethyl)benzofurans.

Another innovative approach involves the use of in situ generated trifluoromethyl diazomethane (B1218177) (F3CCHN2) . The reaction of salicylaldehydes with trifluoromethyl diazomethane, activated by a Lewis acid such as boron trifluoride, leads to the formation of 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ols, which can be subsequently converted to the corresponding 3-trifluoromethylbenzofurans. acs.orgthieme-connect.com

Radical trifluoromethylation offers an alternative pathway. Reagents that can generate trifluoromethyl radicals, such as CF3I or Togni's reagents, can be used in radical-mediated cyclization reactions to install the CF3 group. rsc.orgbeilstein-journals.org

| Trifluoromethylating Reagent/Precursor | Method | Starting Material | Reference |

| [CuCF3] (from CF3H) | Domino Cyclization/Trifluoromethylation | 2-Alkynylphenols | researchgate.net |

| Trifluoromethyl diazomethane (in situ) | Homologation/Cyclization | Salicylaldehydes | acs.org, thieme-connect.com |

| Radical CF3 sources (e.g., Togni's reagent) | Radical Trifluoromethylation/Cyclization | Unsaturated precursors | rsc.org, beilstein-journals.org |

Regioselective Functionalization Strategies for Trifluoromethyl-Substituted Benzofurans

Achieving regioselectivity in the trifluoromethylation of the benzofuran core is crucial. The aforementioned domino cyclization/trifluoromethylation of 2-alkynylphenols is inherently regioselective, directly yielding the 3-substituted product. researchgate.net

Similarly, the strategy involving the reaction of salicylaldehydes with trifluoromethyl diazomethane provides a regioselective route to 3-trifluoromethylated benzofuran precursors. acs.orgthieme-connect.com The mechanism of this reaction involves a homologation of the aldehyde followed by a cyclization that specifically places the trifluoromethyl group at the 3-position.

In cases where direct trifluoromethylation of a pre-formed benzofuran is attempted, the inherent reactivity of the heterocyclic ring will dictate the regiochemical outcome. The 2- and 3-positions of the benzofuran ring are generally the most nucleophilic and thus most susceptible to electrophilic attack. However, achieving exclusive C3-functionalization can be challenging and often requires carefully designed substrates and reaction conditions. Radical approaches can sometimes offer different regioselectivity profiles compared to ionic methods. ntu.edu.sg

Combinatorial Synthetic Routes for 7-Fluoro-3-(trifluoromethyl)benzofuran

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds, which is invaluable in drug discovery and materials science. For a target molecule like this compound, combinatorial strategies can be employed to generate a diverse set of analogues by systematically varying the substituents on the benzofuran core. These approaches are critical for exploring the structure-activity relationships of this class of compounds.

The general strategy for the combinatorial synthesis of a library based on the this compound scaffold would involve the selection of a robust core synthetic reaction that can accommodate a wide range of building blocks. A diversity-oriented synthesis approach allows for the variation of structural features and physicochemical properties of the resulting compounds. acs.orgnih.gov

A plausible combinatorial approach could be adapted from established methods for synthesizing fluorinated benzofurans, such as a tandem Sonogashira coupling followed by a cyclization reaction. In this strategy, a suitably substituted 2-halophenol serves as a key starting material. For the synthesis of a 7-fluoro-benzofuran library, a 2-halo-3-fluorophenol would be the initial building block. This would then be coupled with a variety of terminal alkynes bearing the trifluoromethyl group and other points of diversity.

The subsequent intramolecular cyclization would yield the desired benzofuran scaffold. By using a diverse set of starting materials, a library of compounds with variations at different positions of the benzofuran ring can be generated. For instance, different substituents could be introduced at the 2-position by varying the alkyne coupling partner.

Below is a representative table illustrating a hypothetical combinatorial library based on the this compound scaffold. This library is constructed by varying the substituent at the 2-position of the benzofuran ring.

| Compound ID | R1 Group (at position 2) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1 | -H | C9H4F4O | 204.12 |

| 2 | -CH3 | C10H6F4O | 218.15 |

| 3 | -Phenyl | C15H8F4O | 280.22 |

| 4 | -4-Chlorophenyl | C15H7ClF4O | 314.66 |

| 5 | -4-Methoxyphenyl | C16H10F4O2 | 310.24 |

Another effective strategy for generating libraries of fluorinated benzofurans is through a tandem SNAr-cyclocondensation reaction. nih.govresearchgate.net This method has been successfully used to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.govresearchgate.net While the specific target compound is not an aminobenzofuran, the principle of using highly fluorinated starting materials in a combinatorial fashion is directly applicable.

The research findings indicate that by using commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, diverse libraries of benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds can be efficiently prepared. acs.orgnih.govacs.org This flexibility allows for the systematic variation of structural features and physicochemical properties. acs.org The resulting compounds from such combinatorial syntheses often fall within the desired range for lead- and drug-likeness with respect to molecular weights and calculated octanol/water partition coefficients. acs.orgnih.gov

Biological and Pharmacological Investigations of 7 Fluoro 3 Trifluoromethyl Benzofuran and Analogues Preclinical Focus

Preclinical Evaluation of Anti-Inflammatory Activities

Chronic inflammation is a key factor in the development of various diseases, making the search for new anti-inflammatory agents a priority in medicinal chemistry. nih.gov Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated notable anti-inflammatory effects in preclinical studies. nih.gov These compounds have been shown to modulate key inflammatory pathways and mediators, suggesting their potential for therapeutic applications.

A crucial mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase 2 (NOS2, or iNOS). nih.govnih.gov These enzymes are responsible for the production of key inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO). nih.gov

Studies on a series of fluorinated benzofuran and dihydrobenzofuran derivatives have shown their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of COX-2 and NOS2. nih.gov This inhibition leads to a decreased secretion of inflammatory mediators. nih.gov For instance, certain benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum exhibited significant inhibitory effects on NO production in LPS-stimulated murine macrophage RAW 264.7 cells. mdpi.com Some of these compounds showed more potent activity than the commercial anti-inflammatory agent celecoxib. mdpi.com The structure-activity relationship analysis suggests that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.govnih.gov

In vitro models using macrophage cell lines are essential tools for the preliminary screening and mechanistic investigation of potential anti-inflammatory compounds. nih.gov Murine macrophage cell lines, such as RAW 264.7 and J774A.1, are widely used to study cellular responses to inflammatory stimuli like LPS. mdpi.comnih.gov

The anti-inflammatory activities of benzofuran analogues have been evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells. mdpi.com These models allow for the quantification of inflammatory mediators and the assessment of a compound's ability to modulate the inflammatory response. frontiersin.org For example, the inhibitory concentration (IC50) values for NO production by certain benzofuran derivatives were determined using this model, demonstrating their potent anti-inflammatory effects. mdpi.com Molecular docking studies have further suggested that these compounds can fit within the active site of murine iNOS, providing a potential explanation for their inhibitory activity. mdpi.com

Preclinical Assessment of Anticancer Potential

Benzofuran and its derivatives represent a valuable scaffold in medicinal chemistry for the development of novel anticancer agents. nih.govresearchgate.net The incorporation of fluorine atoms can further enhance the anticancer activity of these compounds. nih.govnih.gov Preclinical studies have explored the effects of fluorinated benzofuran analogues on various cancer cell lines, revealing their potential to inhibit proliferation and induce programmed cell death.

Fluorinated benzofuran derivatives have been tested for their antiproliferative effects against a range of human cancer cell lines. Research has demonstrated that certain fluorinated benzofuran compounds, particularly those with difluorine and bromine substitutions, can significantly inhibit the proliferation of human colorectal adenocarcinoma (HCT116) cells by approximately 70%. nih.govnih.gov

The broad anticancer potential of the benzofuran scaffold has been documented across multiple cell lines, including lung carcinoma (A549) and cervical cancer (HeLa). nih.govnih.gov The antiproliferative activity is often structure-dependent, with specific substitutions on the benzofuran ring influencing the potency. nih.gov For example, a 3-methylbenzofuran (B1293835) derivative with a p-methoxy group showed potent activity against the A549 cell line with an IC50 value of 1.48 µM. scispace.com

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key strategy for many anticancer therapies. nih.gov Fluorinated benzofuran derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govnih.gov

One significant mechanism is the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov Studies have demonstrated that active benzofuran compounds can inhibit the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov Down-regulation of Bcl-2 expression was observed in breast cancer cells treated with certain benzofuran-based sulfonamides. nih.gov

Another hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) by caspases. nih.gov The cleavage of PARP-1 renders the enzyme inactive and is a key indicator of apoptosis. nih.govresearchgate.net Treatment of HCT116 cells with fluorinated benzofuran derivatives resulted in a concentration-dependent cleavage of PARP-1. nih.govnih.gov This was accompanied by significant DNA fragmentation, another characteristic feature of apoptosis, which was observed in approximately 80% of treated cells. nih.govnih.gov

Identifying specific molecular targets is crucial for developing targeted cancer therapies. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org Consequently, inhibiting VEGFR-2 is a major strategy in anticancer drug development. semanticscholar.orgresearchgate.net

The benzofuran scaffold has been utilized to design inhibitors targeting VEGFR-2. scispace.com Several 3-(morpholinomethyl)-benzofuran derivatives have shown potent inhibitory activity against VEGFR-2, which correlated with their antiproliferative effects on cancer cell lines like A549. scispace.com The development of small molecules that can inhibit multiple oncogenic targets, such as both VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR), represents a promising strategy in cancer therapy. researchgate.net While specific data on CDK8 inhibition by 7-Fluoro-3-(trifluoromethyl)benzofuran is not prominent, the focus on kinase inhibition, particularly VEGFR-2, highlights a key area of investigation for this class of compounds. nih.govekb.eg

Assessment of Selectivity Against Cancer Cells Relative to Normal Cells

The selective cytotoxicity of anticancer agents against malignant cells, while sparing normal, healthy cells, is a critical determinant of their therapeutic potential. Research into benzofuran derivatives has revealed that specific structural modifications can lead to a favorable selectivity profile.

Halogenated benzofuran derivatives have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, a bromo-substituted methyl benzofuran-3-carboxylate derivative, BM7, was found to be cytotoxic to human leukemia (K562 and HL60) and cervical cancer (HeLa) cells, while exhibiting no toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Further in vitro studies with BM7 on a panel of seven human cancer cell lines showed the most promising activity against colon (SW480, SW620, HCT116), liver (HEPG2), and breast adenocarcinoma (MDA-MB-231) cells. nih.gov

Similarly, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anticancer effects on the human colorectal adenocarcinoma cell line HCT116. nih.gov Two compounds featuring difluorine, bromine, and either ester or carboxylic acid groups were able to inhibit the proliferation of these cancer cells by approximately 70%. nih.gov The analysis of structure-activity relationships suggests that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of benzofuran derivatives. nih.gov

Studies on other halogenated derivatives have also shown selectivity. For example, a benzofuran derivative with a bromine atom on the methyl group at the 3-position showed significant cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without being cytotoxic to normal cells. nih.gov

The following table summarizes the selective cytotoxicity of some benzofuran analogues.

| Compound Analogue | Cancer Cell Line | Activity | Normal Cell Line | Toxicity to Normal Cells |

|---|---|---|---|---|

| BM7 (bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | K562, HL60 (Leukemia), HeLa (Cervical) | Cytotoxic | HUVEC (Endothelial) | No toxicity observed |

| Fluorinated Dihydrobenzofuran with bromine and ester/carboxylic acid groups | HCT116 (Colorectal) | ~70% inhibition of proliferation | Not specified | Not specified |

| Bromomethyl-substituted benzofuran at position 3 | K562, HL60 (Leukemia) | IC50 = 5 µM and 0.1 µM respectively | Not specified | No cytotoxicity observed |

Evaluation of Antimicrobial Properties

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov The introduction of fluorine and trifluoromethyl moieties can further enhance these properties. nih.gov

Fluorinated and trifluoromethyl-substituted compounds have shown promise as antibacterial agents. In a study of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, several compounds demonstrated potent activity against a range of Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL. nih.gov However, these compounds did not show significant activity against Gram-negative strains. nih.gov

Another study on fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

The table below presents the antibacterial activity of some benzofuran analogues.

| Compound Analogue Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive strains (e.g., MRSA) | As low as 1.56 µg/mL |

| Gram-negative strains | No noticeable activity | |

| Fluorobenzoylthiosemicarbazides with trifluoromethyl groups | Methicillin-sensitive and resistant S. aureus | 7.82 - 31.25 µg/mL |

The antifungal potential of benzofuran derivatives has been well-documented. nih.gov A study on novel benzofuran-triazole hybrids showed moderate to satisfactory in vitro antifungal activity against five strains of pathogenic fungi. nih.gov

In a study of chalcones bearing trifluoromethyl and trifluoromethoxy substituents, several compounds exhibited significant antifungal activity. nih.gov For example, compounds A3 and B3 showed zones of inhibition of 20 mm and 22 mm against Candida albicans, and 25 mm and 26 mm against Aspergillus niger, respectively. nih.gov These were comparable or superior to the standard drug fluconazole. nih.gov

The following table summarizes the antifungal activity of some benzofuran analogues.

| Compound Analogue | Fungal Strain | Activity (Zone of Inhibition) | Standard Drug |

|---|---|---|---|

| Chalcone A3 (with trifluoromethyl group) | Candida albicans | 20 mm | Fluconazole |

| Aspergillus niger | 25 mm | ||

| Chalcone B3 (with trifluoromethoxy group) | Candida albicans | 22 mm | |

| Aspergillus niger | 26 mm |

Research into benzofuran derivatives has also extended to their activity against Mycobacterium tuberculosis. A series of benzofuran-isatin hybrids were evaluated for their in vitro anti-mycobacterial activity against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) strains of M. tuberculosis. nih.gov The hybrids exhibited significant anti-mycobacterial activities with MIC values ranging from 0.25 to 8 µg/mL. nih.gov One particular hybrid, 8f, was found to be the most active, with MICs of 0.25 and 0.5 µg/mL against H37Rv and MDR-TB strains, respectively, while showing no cytotoxicity towards VERO cells. nih.gov

The table below shows the antimycobacterial activity of benzofuran-isatin hybrid analogues.

| Compound Analogue | Mycobacterial Strain | Activity (MIC) | Cytotoxicity (CC50 in VERO cells) |

|---|---|---|---|

| Benzofuran-isatin hybrid 8f | M. tuberculosis H37Rv | 0.25 µg/mL | >1024 µg/mL |

| MDR-TB | 0.5 µg/mL |

Exploration of Antiviral Activities

Benzofuran derivatives have been investigated for their potential as antiviral agents against a variety of DNA and RNA viruses. nih.govunica.it

The enzymes reverse transcriptase (RT) and protease are crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) and are major targets for antiretroviral therapy. nih.govnih.gov While specific studies on this compound are not available, the broader class of benzofuran derivatives has been explored for anti-HIV activity.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the active site of HIV-1 RT, causing allosteric inhibition. nih.gov While there is no direct evidence for this compound, the general structural features of some benzofurans could potentially allow for interaction with this pocket.

HIV-1 protease is an aspartic protease that is essential for the maturation of viral particles. nih.gov Inhibition of this enzyme is a key strategy in combating HIV. Although specific inhibitory data for this compound against HIV-1 protease is not present in the reviewed literature, the diverse chemical space of benzofuran derivatives suggests that analogues could be designed to target this enzyme.

The table below indicates the viral targets for which benzofuran analogues have been considered, though specific inhibitory concentrations for this compound are not available.

| Viral Enzyme Target | Potential for Inhibition by Benzofuran Analogues |

|---|---|

| HIV-1 Reverse Transcriptase | Potential for allosteric inhibition at the NNRTI binding pocket. |

| HIV-1 Protease | Potential for active site inhibition. |

Other Emerging Pharmacological Activities

Recent preclinical research has begun to uncover a wider range of pharmacological activities for benzofuran derivatives, extending beyond their traditionally recognized applications. These investigations have highlighted the potential of this chemical scaffold in therapeutic areas such as bone metabolism, autoimmune diseases, and oxidative stress mitigation. The following sections detail the preclinical findings for specific benzofuran analogues in these emerging areas.

The benzofuran scaffold has been identified as a promising framework for the development of orally active osteogenic agents to treat conditions like osteoporosis. nih.gov Osteoporosis results from an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Preclinical studies have focused on synthesizing various benzofuran derivatives and evaluating their ability to promote the differentiation of mesenchymal stem cells into osteoblasts. nih.gov

In a key study, various 3,5-disubstituted benzofuran derivatives were synthesized and tested in mouse mesenchymal stem cells (ST2 cells). nih.gov One particular analogue, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide , emerged as a potent promoter of osteoblast differentiation. nih.govjst.go.jp This compound's activity was assessed by measuring the increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.gov

Further investigation in an in vivo model of osteoporosis using ovariectomized rats demonstrated that oral administration of this compound led to significant increases in femoral bone mineral density, bone volume, and mineral content. nih.gov These effects were observed in cortical bone, which is crucial for bone strength. nih.gov The mechanism of action for its osteoblastogenic activity is believed to be mediated through the potent inhibition of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp

Table 1: Preclinical Osteogenic Activity of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide

| Parameter | Model System | Key Findings | Reference |

|---|---|---|---|

| Osteoblast Differentiation | Mouse Mesenchymal Stem Cells (ST2 cells) | Potently promoted osteoblast differentiation, measured by increased alkaline phosphatase (ALP) activity. | nih.gov |

| Bone Mineral Density | Ovariectomized Rat Model | Increased femoral bone mineral density after 8 weeks of oral administration. | nih.gov |

| Bone Volume & Strength | Ovariectomized Rat Model (micro-CT analysis) | Increased bone volume, mineral contents, and strength in femoral cortical bone. | nih.gov |

| Mechanism of Action | In vitro kinase assay | Potently inhibited cyclin-dependent kinase 8 (CDK8) activity. | nih.gov |

The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of lymphocyte trafficking from lymphoid organs. nih.govnih.gov Agonism of S1P1 leads to the sequestration of lymphocytes, preventing their migration to sites of inflammation, which is a key mechanism in autoimmune diseases like multiple sclerosis (MS). nih.govnih.gov The development of orally active, selective S1P1 agonists is a major focus of research for new autoimmune therapies. nih.gov

Within this area, novel benzofuran-based S1P1 agonists have been discovered and evaluated in preclinical models. nih.gov A standout analogue, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid , has demonstrated high potency and selectivity for the S1P1 receptor over the S1P3 subtype, which is associated with cardiovascular side effects. nih.gov

In vitro assays confirmed this compound as a potent S1P1 agonist. nih.gov Subsequent in vivo studies showed that oral administration of this analogue significantly reduced circulating blood lymphocyte counts in rats. nih.gov Crucially, in a mouse model of relapsing MS, Experimental Autoimmune Encephalomyelitis (EAE), this benzofuran derivative demonstrated efficacy comparable to the approved drug FTY-720 (Fingolimod), by nearly reversing the course of the disease. nih.gov These findings underscore the potential of the benzofuran scaffold in developing selective immunomodulators. nih.gov

Table 2: Preclinical S1P1 Agonist Activity of 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid

| Parameter | Model System | Key Findings | Reference |

|---|---|---|---|

| Receptor Potency (EC50) | Human S1P1 Receptor (GTPγS Assay) | 16 nM | nih.gov |

| Receptor Selectivity | Human S1P1 vs. S1P3 Receptors | >1000-fold selectivity for S1P1 over S1P3. | nih.gov |

| In Vivo Activity | Rat Model | Significantly reduced blood lymphocyte counts 24 hours post-dose. | nih.gov |

| Efficacy in Autoimmune Model | Mouse EAE Model | Demonstrated significant efficacy, nearly reversing the course of the disease. | nih.gov |

Benzofuran derivatives, both natural and synthetic, are recognized for a wide range of biological activities, including antioxidant properties. nih.govrsc.org Oxidative stress, caused by an excess of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of antioxidant compounds a significant therapeutic goal. scholarena.com The benzofuran nucleus is considered a valuable scaffold in the design of new antioxidant agents. nih.gov

Research has shown that the antioxidant capacity of benzofuran derivatives can be influenced by the nature and position of substituents on the benzofuran ring. nih.govresearchgate.net For instance, studies on various substituted benzofurans have demonstrated significant free radical scavenging activity in vitro, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov

One study investigating novel benzofuran-2-carboxamide (B1298429) derivatives found that specific substitution patterns led to moderate to appreciable antioxidant activity. nih.gov For example, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative at a concentration of 100 μM inhibited lipid peroxidation (LPO) by 62% and scavenged DPPH radicals by 23.5%. nih.gov The presence of fluorine atoms in the benzofuran structure can also enhance biological effects, including potential antioxidant activity, partly by improving bioavailability. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) have also been employed to explore the mechanisms behind the antioxidant activity of benzofuran derivatives, highlighting the importance of hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPLET) mechanisms. scholarena.comrsc.org

Table 3: In Vitro Antioxidant Activity of a Benzofuran-2-Carboxamide Analogue

| Assay | Concentration | Result | Reference |

|---|---|---|---|

| Lipid Peroxidation (LPO) Inhibition | 100 μM | 62% Inhibition | nih.gov |

| DPPH Radical Scavenging | 100 μM | 23.5% Inhibition | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. Such studies are crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

For 7-Fluoro-3-(trifluoromethyl)benzofuran, molecular docking simulations would be used to predict how it fits into the binding site of a specific biological macromolecule, such as an enzyme or a receptor. The simulation calculates the binding energy, which is an estimate of the binding affinity. A lower binding energy generally indicates a more stable and tighter interaction. While studies have been performed on various benzofuran (B130515) derivatives, showing their potential to bind to targets like the epidermal growth factor receptor (EGFR) or serum albumins, no specific binding mode or affinity data has been published for this compound. nih.govnih.gov

A key outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For benzofuran derivatives, the fluorine and trifluoromethyl groups could potentially form specific interactions, such as halogen bonds or strong dipole interactions, that enhance binding affinity. nih.gov Analysis of these interactions is fundamental for structure-based drug design, allowing for chemical modifications to the ligand to improve its potency and selectivity. However, no studies have identified the critical amino acid residues involved in the binding of this compound to any specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then used to develop a mathematical equation that correlates them with a measured pharmacological activity, such as the 50% inhibitory concentration (IC50). mdpi.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. derpharmachemica.commdpi.com While QSAR models have been developed for other classes of benzofuran derivatives to predict activities like vasodilation or antihistaminic effects, no such predictive model has been specifically developed or reported for this compound. derpharmachemica.commdpi.com

Advanced Computational Chemistry Approaches

More advanced methods can provide a higher level of theory and accuracy for studying molecular systems, particularly for understanding reaction mechanisms or complex electronic properties.

QM/MM is a hybrid method that combines the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). cecam.org In a typical QM/MM simulation of a ligand-protein complex, the ligand and the critical parts of the protein's active site are treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. researchgate.netrsc.org This approach allows for the accurate modeling of electronic events like bond-making and bond-breaking during an enzymatic reaction or to accurately calculate binding energies by accounting for polarization effects. rutgers.edu There are no published studies that have employed QM/MM calculations to investigate the interactions or reactivity of this compound.

Energy Decomposition Analysis for Understanding Binding Contributions

Energy Decomposition Analysis (EDA) is a quantum chemical method used to dissect the interaction energy between two molecular fragments, such as a ligand and its receptor, into physically meaningful components. researchgate.net This analysis provides a detailed understanding of the nature of the chemical bond or intermolecular interaction, which is vital in rational drug design. While specific EDA studies for this compound are not available in the current literature, the principles of EDA can be applied to understand its potential binding contributions, particularly given the presence of fluorine and trifluoromethyl groups.

The interaction energy (ΔEint) is typically broken down into several key terms:

Electrostatic (ΔEelstat): This component represents the classical coulombic interaction between the unperturbed charge distributions of the interacting fragments. For a molecule like this compound, the highly electronegative fluorine atoms create significant partial negative charges, suggesting that electrostatic interactions could play a major role in its binding. rsc.org

Pauli Repulsion (ΔEPauli): This term arises from the destabilizing interaction between filled orbitals of the fragments and is responsible for steric repulsion. researchgate.net

Orbital Interaction (ΔEorb): This covalent contribution comes from the mixing of occupied and unoccupied orbitals between the fragments, leading to charge transfer and polarization. The presence of the benzofuran ring system allows for potential π-π stacking interactions, which would be captured in this term.

Dispersion (ΔEdisp): This component accounts for the van der Waals forces, which are attractive forces arising from instantaneous fluctuations in electron density. researchgate.net

For fluorinated compounds, EDA can elucidate the precise role of fluorine in molecular recognition. rsc.orgsemanticscholar.org For instance, it can quantify the contribution of halogen bonds or fluorine-hydrogen bonds and determine whether the dominant forces are electrostatic or orbital in nature. Such an analysis for this compound would be invaluable in explaining its binding affinity and selectivity towards a specific biological target.

Table 1: Illustrative Energy Decomposition Analysis Components This table presents a hypothetical breakdown of interaction energies for a ligand-receptor complex to illustrate the type of data obtained from an EDA calculation. The values are not specific to this compound.

| Interaction Component | Description | Hypothetical Energy (kcal/mol) |

| ΔEelstat | Electrostatic Interaction | -25.5 |

| ΔEPauli | Pauli Repulsion | +35.2 |

| ΔEorb | Orbital Interaction | -18.8 |

| ΔEdisp | Dispersion Interaction | -8.7 |

| ΔEint | Total Interaction Energy | -17.8 |

In Silico Pharmacokinetic Predictions (Preclinical Relevance)

In silico tools are essential in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govspringernature.comcambridge.org These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities, thereby reducing late-stage attrition. frontiersin.org For this compound, various computational models can be used to estimate its preclinical relevance.

Web-based platforms and software like SwissADME, pkCSM, and admetSAR use quantitative structure-activity relationship (QSAR) models to predict a range of pharmacokinetic parameters based on the molecule's structure. bohrium.comnih.gov These predictions are crucial for assessing the "drug-likeness" of a compound. Key parameters include adherence to rules like Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound has more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a LogP greater than 5. The fluorine atoms in this compound are known to increase lipophilicity, which can enhance membrane permeability but may also affect other properties. nih.gov

Table 2: Representative In Silico Pharmacokinetic Predictions This table shows typical parameters predicted by in silico ADMET tools. The values are representative for a compound of this class and are not based on experimental data for this compound.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 218.12 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.5 | Fulfills Lipinski's rule (<5) |

| H-Bond Donors | 0 | Fulfills Lipinski's rule (<5) |

| H-Bond Acceptors | 1 (Oxygen) | Fulfills Lipinski's rule (<10) |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential |

Prediction of Absorption and Bioavailability in Animal Models

Predicting oral bioavailability in preclinical animal models, such as rats, is a critical step in drug development. acs.orgnih.gov Oral bioavailability is a complex property influenced by factors like aqueous solubility, membrane permeability, and first-pass metabolism. acs.org Computational models, ranging from simple correlations to sophisticated machine learning and physiologically based pharmacokinetic (PBPK) modeling, are used to estimate this parameter. nih.govelsevierpure.com

The prediction of oral bioavailability in rats often involves integrating multiple in silico and in vitro data points. acs.orgnih.gov Machine learning models trained on large datasets of compounds with known rat bioavailability can predict this value from the chemical structure alone. nih.gov PBPK models provide a more mechanistic prediction by simulating the absorption, distribution, and clearance processes within a virtual animal, using inputs such as predicted permeability, metabolic stability, and solubility. nih.gov These predictions are vital for designing effective preclinical studies and anticipating the in vivo behavior of the compound. acs.org

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the molecular structure of 7-Fluoro-3-(trifluoromethyl)benzofuran, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. rsc.org

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzofuran (B130515) ring system. The chemical shifts and, crucially, the coupling patterns (spin-spin splitting) between adjacent protons and through-space or through-bond coupling to the fluorine atoms (J-coupling) allow for the unambiguous assignment of each proton. The aromatic protons will appear as multiplets, with their splitting patterns influenced by both neighboring protons and the fluorine atom at the C7 position.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments within the molecule. The spectrum for this compound would display nine distinct signals. The carbon of the trifluoromethyl group (-CF₃) will have a characteristic chemical shift and will appear as a quartet due to coupling with the three fluorine atoms. Similarly, carbons in the benzene (B151609) ring, particularly C7 and C6, will show splitting due to coupling with the C7-fluorine atom.

¹⁹F NMR: Given the two different fluorine environments, ¹⁹F NMR is an exceptionally informative technique. rsc.org It is anticipated to show two primary signals: one for the single fluorine atom attached to the aromatic ring at the C7 position and another for the three equivalent fluorine atoms of the trifluoromethyl group at the C3 position. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of fluorine atoms within the molecule. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Key Couplings |

| ¹H | 7.0 - 8.0 | Multiplets (m) due to H-H and H-F couplings. |

| ¹³C | 100 - 160 (Aromatic/Furan) | Singlets (s) and doublets (d) due to C-F coupling. |

| ~123 (CF₃) | Quartet (q) due to ¹JCF coupling. | |

| ¹⁹F | -100 to -140 (Ar-F) | Multiplet (m) due to coupling with aromatic protons. |

| -60 to -70 (-CF₃) | Singlet (s). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₄F₄O), low-resolution MS would show a molecular ion (M⁺) peak corresponding to its nominal mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas, offering definitive proof of the chemical formula. chromatographyonline.comresearchgate.netnih.gov Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, showing characteristic losses of fragments such as F, CF₃, or CO.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Information Provided | Predicted Value (for C₉H₄F₄O) |

| MS | Nominal Molecular Weight | m/z = 216 |

| HRMS | Exact Mass / Elemental Formula | m/z = 216.0202 |

| MS/MS | Structural Fragments | Predicted fragments: [M-F]⁺, [M-CF₃]⁺, [M-CO]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. rsc.org Strong absorption bands are expected for the C-F bonds of both the aromatic fluorine and the trifluoromethyl group. rsc.org Other key absorptions include those for the aromatic C=C stretching and the C-O-C ether linkage of the furan (B31954) ring. orgchemboulder.comvscht.czbenthamopen.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F (Aromatic) | Stretch | 1270 - 1100 |

| C-F (Trifluoromethyl) | Stretch (multiple strong bands) | 1350 - 1120 |

| C-O-C (Ether) | Stretch | 1250 - 1050 |

Chromatographic Separation and Purity Analysis

Chromatographic methods are vital for separating the target compound from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a non-volatile organic compound. nih.gov A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound. sielc.comderpharmachemica.com In this method, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom in the crystal lattice. vensel.orgresearchgate.net

For this compound, which is an achiral molecule, X-ray crystallography would provide unambiguous confirmation of its planar benzofuran core and the specific substitution pattern, verifying the positions of the fluorine and trifluoromethyl groups. While the concept of absolute stereochemistry applies to chiral molecules, this powerful technique serves as the ultimate proof of structure for any crystalline compound. acs.org The successful growth of a high-quality single crystal is a prerequisite for this analysis. rsc.org

Preclinical Metabolism and in Vitro Pharmacokinetic Assessment

In Vitro Metabolic Stability Studies in Preclinical Models

In vitro metabolic stability assays are fundamental in predicting the in vivo half-life and clearance of a new chemical entity. These studies typically utilize liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans to assess the extent of metabolism.

The metabolic stability of a compound is influenced by its chemical structure. The presence of fluorine and trifluoromethyl groups, as in 7-Fluoro-3-(trifluoromethyl)benzofuran, is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.net The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. The trifluoromethyl group, in particular, is known to be highly stable and can shield adjacent positions on the aromatic ring from metabolic attack. researchgate.net

Illustrative Metabolic Stability Data for a Hypothetical Benzofuran (B130515) Derivative

| Preclinical Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse Liver Microsomes | > 60 | < 10 |

| Rat Liver Microsomes | > 60 | < 12 |

| Dog Liver Microsomes | 45 | 25 |

| Monkey Liver Microsomes | 55 | 18 |

| Human Liver Microsomes | > 60 | < 9 |

This is a hypothetical data table for illustrative purposes and does not represent actual data for this compound.

While the fluorine and trifluoromethyl moieties are expected to be metabolically robust, the benzofuran core itself can be a site for biotransformation. The identification of metabolites is crucial for understanding the clearance pathways and identifying any potentially active or reactive metabolites.

Based on the metabolism of other benzofuran derivatives, the primary metabolic transformations would likely involve oxidation of the benzofuran ring system. Hydroxylation at various positions on the benzene (B151609) or furan (B31954) ring is a common metabolic pathway for such scaffolds. The resulting hydroxylated metabolites can be further profiled and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Following initial oxidative metabolism (Phase I), the resulting metabolites, particularly hydroxylated species, are often subject to conjugation reactions (Phase II). These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Common conjugation pathways for hydroxylated aromatic compounds include glucuronidation and sulfation. Therefore, it is anticipated that any hydroxylated metabolites of this compound would undergo conjugation with glucuronic acid or sulfate (B86663) in preclinical in vitro systems containing the necessary cofactors.

Cellular Permeation and Transport Studies

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal permeability. escholarship.org When grown on a semi-permeable membrane, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.

The permeability of a compound across the Caco-2 monolayer is typically measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from these measurements. A high Papp value is generally indicative of good intestinal absorption. The trifluoromethyl group in this compound is expected to increase its lipophilicity, which may favor passive diffusion across the Caco-2 cell monolayer. nih.gov

Illustrative Caco-2 Permeability Data for a Hypothetical Benzofuran Derivative

| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Apical to Basolateral (A-B) | 15.2 | 1.2 |

| Basolateral to Apical (B-A) | 18.2 |

This is a hypothetical data table for illustrative purposes and does not represent actual data for this compound. An efflux ratio close to 1 suggests that the compound is not a significant substrate of efflux transporters like P-glycoprotein.

Consideration of Bioavailability in Preclinical Species

Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical pharmacokinetic parameter that is influenced by both absorption (permeability) and first-pass metabolism in the gut and liver.

The introduction of halogens, such as fluorine, into a molecule can significantly impact its bioavailability. nih.gov By blocking sites of metabolism, fluorination can reduce first-pass clearance and thereby increase oral bioavailability. nih.gov Given the expected metabolic stability and good permeability of fluorinated benzofurans, it is reasonable to anticipate that this compound would exhibit favorable bioavailability in preclinical species. However, this would need to be confirmed through in vivo pharmacokinetic studies.

Future Directions and Emerging Research Avenues for 7 Fluoro 3 Trifluoromethyl Benzofuran

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 7-Fluoro-3-(trifluoromethyl)benzofuran from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and sustainable synthetic methodologies. Current synthetic routes, while effective for initial studies, may not be scalable or environmentally friendly. Future research in this area is expected to focus on several key aspects:

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H activation and functionalization to construct the benzofuran (B130515) core or introduce the trifluoromethyl group could significantly shorten synthetic sequences and reduce waste.

Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This is particularly relevant for potentially energetic fluorination or trifluoromethylation reactions.

Biocatalysis: The application of enzymes to perform key synthetic steps could lead to highly selective and environmentally benign processes. Identifying or engineering enzymes capable of handling fluorinated substrates will be a critical research endeavor.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced steps | Development of novel catalysts, substrate scope expansion |

| Flow Chemistry | Scalability, safety, control | Reactor design, optimization of reaction parameters |

| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering |

Elucidation of Novel Biological Targets and Mechanisms of Action

While the full biological activity profile of this compound is yet to be fully elucidated, its structural motifs suggest potential interactions with a range of biological targets. Future research will be directed towards identifying these targets and understanding the underlying mechanisms of action. Key approaches will likely include:

Phenotypic Screening: Testing the compound in various disease-relevant cellular models to identify unexpected therapeutic activities.

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to isolate and identify its protein binding partners.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound to gain insights into the pathways it modulates.

Expansion of Structure-Activity Relationship Databases through High-Throughput Screening

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. High-throughput screening (HTS) of a library of analogs will be instrumental in this process. Future efforts will concentrate on:

Combinatorial Chemistry: Generating a diverse library of derivatives by systematically modifying the benzofuran core, the position and nature of the fluorine substituent, and the trifluoromethyl group.

Assay Development: Creating robust and miniaturized biological assays suitable for screening large numbers of compounds against specific targets or in phenotypic screens.

Data Analysis and Visualization: Employing advanced data analysis tools to identify meaningful trends from the large datasets generated by HTS.

Integration of Advanced Computational Modeling for Accelerated Drug Discovery

In silico methods are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. The integration of computational modeling will enable:

Virtual Screening: Screening large virtual libraries of compounds against the three-dimensional structures of potential biological targets to identify promising initial hits.

Pharmacophore Modeling: Developing models that define the key structural features required for biological activity, which can guide the design of new, more potent analogs.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties.

| Computational Approach | Application in Drug Discovery | Expected Outcome |

| Virtual Screening | Hit identification | Prioritized list of compounds for synthesis and testing |

| Pharmacophore Modeling | Lead optimization | Design of more potent and selective analogs |

| ADMET Prediction | Candidate selection | Early identification of compounds with poor pharmacokinetic profiles |

Exploration of Therapeutic Combinations with Existing Preclinical Agents

The potential of this compound may be further enhanced through combination therapies. Investigating its synergistic or additive effects with existing preclinical agents could lead to improved efficacy and a reduced likelihood of drug resistance. Future research in this domain will involve:

In Vitro Synergy Studies: Testing combinations of this compound and other agents in relevant cell-based assays to identify synergistic interactions.

Preclinical Animal Models: Evaluating the efficacy and safety of promising combinations in animal models of disease.

Mechanism of Synergy Investigation: Elucidating the molecular basis for any observed synergistic effects to inform the rational design of future combination therapies.

By pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel medicines.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 7-Fluoro-3-(trifluoromethyl)benzofuran, and how do substituent positions influence reaction yields?

- Methodology : The synthesis typically involves halogenation and coupling reactions. For example, fluorination at the 7th position is achieved using fluorine gas or electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions. The trifluoromethyl group at the 3rd position is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) . Substituent positioning significantly impacts steric hindrance and electronic effects, with para-substituted precursors showing higher yields (70–85%) compared to ortho-substituted analogs (50–60%) due to reduced steric clash .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) characterize this compound?

- Methodology :

- NMR : NMR is critical for identifying fluorine environments. The 7-fluoro substituent typically resonates at δ −110 to −115 ppm, while the trifluoromethyl group appears as a quartet (δ −60 to −65 ppm) due to coupling with adjacent carbons .

- X-ray crystallography : Used to confirm molecular geometry. For example, crystal structures of analogous compounds (e.g., 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran) reveal bond angles of 106.5–109.5° at the benzofuran core, influencing planarity and intermolecular interactions .

Advanced Research Questions

Q. What strategies mitigate low reactivity in fluorinated benzofuran derivatives during functionalization?

- Methodology :

- Electron-deficient intermediates : Use directing groups (e.g., carbonyl or sulfonyl) to enhance regioselectivity in electrophilic substitution .

- High-pressure fluorination : Improves fluorine incorporation efficiency (e.g., 90% yield under 5 atm F vs. 60% at ambient pressure) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) while maintaining yields >80% .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Computational models (AutoDock Vina) predict binding affinities to cytochrome P450 enzymes (ΔG ≈ −8.5 kcal/mol) due to hydrophobic interactions with the trifluoromethyl group .

- In vitro assays : Competitive inhibition assays using fluorogenic substrates (e.g., 7-benzyloxyquinoline) reveal IC values of 1.2–2.5 µM, suggesting potent inhibitory activity .

Q. How can researchers resolve contradictions in reported substituent effects on bioactivity?

- Methodology :

- Meta-analysis : Compare datasets from PubChem and ECHA to identify trends. For instance, trifluoromethyl at the 3rd position enhances metabolic stability (t = 4.2 hrs) compared to 2nd-position analogs (t = 1.8 hrs) .

- Isosteric replacement : Replace fluorine with chlorine to assess electronic vs. steric contributions. Chlorinated analogs show reduced logP (2.1 vs. 2.8) but similar IC values, indicating electronic effects dominate .

Q. What computational models predict the pharmacokinetic behavior of this compound?

- Methodology :

- QSAR models : Use Molinspiration or SwissADME to predict logP (2.8), polar surface area (45 Å), and blood-brain barrier permeability (CNS MPO score = 4.5) .

- MD simulations : GROMACS simulations reveal stable binding to serum albumin (ΔG = −10.3 kcal/mol), suggesting prolonged circulation .

Q. What are the metabolic pathways and pharmacokinetic challenges for this compound?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites. Major pathways include oxidative defluorination (via CYP3A4) and glucuronidation at the benzofuran oxygen .

- Pharmacokinetic profiling : Oral bioavailability in rodent models is low (F = 12%) due to first-pass metabolism, necessitating prodrug strategies (e.g., esterification) .

Q. How can enantioselective synthesis of chiral benzofuran derivatives be optimized?

- Methodology :

- Chiral catalysts : Use (R)-BINAP/Pd complexes for asymmetric Suzuki coupling, achieving enantiomeric excess (ee) >95% .

- Crystallization-induced dynamic resolution : Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate (S)-isomers in >99% purity .

Notes

- Methodological Focus : Emphasized experimental design (e.g., reaction conditions, computational parameters) and data interpretation (e.g., resolving substituent effects).

- Advanced Topics : Highlighted interdisciplinary approaches (e.g., combining crystallography with docking studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.